1-Boc-3-(4-isopropylphenyl)pyrrolidine

Description

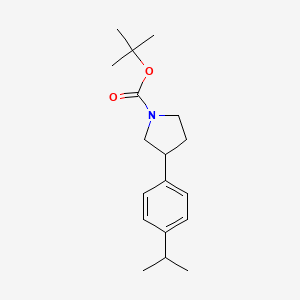

1-Boc-3-(4-isopropylphenyl)pyrrolidine is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom (position 1) and a 4-isopropylphenyl substituent at position 3. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, enabling selective functionalization of other reactive sites . Pyrrolidine derivatives are critical intermediates in pharmaceutical synthesis, particularly for drugs targeting neurological and cardiovascular systems .

Properties

Molecular Formula |

C18H27NO2 |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

tert-butyl 3-(4-propan-2-ylphenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C18H27NO2/c1-13(2)14-6-8-15(9-7-14)16-10-11-19(12-16)17(20)21-18(3,4)5/h6-9,13,16H,10-12H2,1-5H3 |

InChI Key |

ZJKJFPACYXMSOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

1-Boc-3-(4-isopropylphenyl)pyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 3-(4-isopropylphenyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired Boc-protected product .

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods ensure high purity and yield of the final product while minimizing waste and production costs.

Chemical Reactions Analysis

1-Boc-3-(4-isopropylphenyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically target the isopropyl group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often reduce the carbonyl groups present in the compound.

Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen atom or the aromatic ring. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Scientific Research Applications

1-Boc-3-(4-isopropylphenyl)pyrrolidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding. Its structural features make it a useful probe in biochemical assays.

Medicine: In medicinal chemistry, this compound is employed in the design and synthesis of potential drug candidates. Its ability to interact with biological targets makes it a valuable scaffold for drug discovery.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Boc-3-(4-isopropylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. Its molecular targets and pathways involved can vary based on the functional groups present and the overall structure of the molecule. Detailed studies on its binding interactions and conformational changes are essential to understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 1-Boc-3-(4-isopropylphenyl)pyrrolidine with three analogous Boc-protected pyrrolidine derivatives, focusing on molecular properties, substituent effects, and applications.

Structural and Molecular Comparisons

Key Observations:

- Substituent Diversity : The 4-isopropylphenyl group in the target compound provides steric hindrance and lipophilicity, contrasting with the electron-withdrawing bromo and methoxy groups in the bromo-methoxyphenyl analog .

- Reactivity: The amino group in (R)-(+)-1-Boc-3-aminopyrrolidine allows for further functionalization (e.g., amide coupling), while the halogen in the bromo-methoxyphenyl derivative enables cross-coupling reactions .

- Ring Size : 1-Boc-4-hydroxy piperidine (a six-membered ring) differs in ring size but shares the Boc-protection strategy, highlighting the versatility of Boc in heterocyclic chemistry .

Biological Activity

1-Boc-3-(4-isopropylphenyl)pyrrolidine is a compound that has garnered attention for its biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This enzyme is crucial in the regulation of neurotransmission and is a target for various therapeutic agents, especially in the context of neurodegenerative diseases such as Alzheimer's. The following sections detail the biological activity, mechanisms of action, and relevant research findings surrounding this compound.

This compound acts primarily as an acetylcholinesterase inhibitor . By inhibiting AChE, the compound increases the levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission. This mechanism is particularly beneficial in conditions characterized by cholinergic deficits.

Inhibition of Acetylcholinesterase

Research indicates that this compound exhibits significant AChE inhibitory activity. The compound's IC50 value, which reflects its potency, was found to be in the micromolar range. This suggests that it can effectively inhibit AChE at relatively low concentrations, making it a candidate for further development in treating cognitive disorders.

Selectivity and Toxicity

In addition to AChE inhibition, studies have explored the selectivity of this compound against other enzymes and receptors. Preliminary findings suggest that while it shows strong AChE inhibition, its effects on other cholinergic receptors remain minimal, indicating a potential for reduced side effects typically associated with broader-spectrum inhibitors.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, contributing to our understanding of its therapeutic potential.

- Acetylcholinesterase Inhibition : In vitro assays demonstrated that this compound inhibited AChE with an IC50 value of approximately 10 µM. This level of inhibition is comparable to established AChE inhibitors used in clinical settings.

- Cell Viability and Proliferation : Further research evaluated the impact of this compound on cancer cell lines (e.g., MDA-MB-231). The results indicated that treatment with this compound led to a decrease in cell viability, suggesting potential anti-cancer properties alongside its neuroprotective effects .

- Mechanistic Studies : Mechanistic investigations revealed that the compound not only inhibits AChE but also modulates signaling pathways associated with cell survival and apoptosis. Specifically, it was observed to impair ERK phosphorylation and affect NF-κB signaling pathways in treated cells .

Summary Table of Biological Activities

| Activity | IC50 Value | Effect |

|---|---|---|

| Acetylcholinesterase Inhibition | ~10 µM | Significant increase in acetylcholine levels |

| Cancer Cell Viability (MDA-MB-231) | N/A | Reduced cell proliferation |

| ERK Phosphorylation | N/A | Impaired signaling |

Q & A

Q. What are the key considerations for synthesizing 1-Boc-3-(4-isopropylphenyl)pyrrolidine, and how do reaction conditions influence yield?

The synthesis typically involves three stages: (1) pyrrolidine nitrogen protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine), (2) aryl group introduction via coupling reactions (e.g., Suzuki-Miyaura for 4-isopropylphenyl), and (3) deprotection or functionalization . Yield optimization requires strict control of temperature (0–25°C for Boc protection), anhydrous conditions to prevent hydrolysis, and catalytic systems (e.g., Pd(PPh₃)₄ for cross-coupling). Impurities often arise from incomplete Boc protection or residual palladium catalysts, necessitating column chromatography or recrystallization .

Q. How do structural features of this compound influence its physicochemical properties?

The Boc group enhances solubility in organic solvents (e.g., DCM, THF) and stabilizes the pyrrolidine nitrogen against oxidation. The 4-isopropylphenyl substituent introduces steric bulk and lipophilicity, increasing logP by ~1.5 units compared to unsubstituted analogs. This impacts crystallization behavior and bioavailability. X-ray crystallography (via SHELX programs ) reveals that the isopropyl group induces torsional strain in the pyrrolidine ring, affecting conformational flexibility .

Q. What analytical techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms Boc protection (δ ~1.4 ppm for tert-butyl) and aryl substitution (aromatic protons at δ 6.8–7.2 ppm).

- HPLC-MS : Validates purity (>95%) and molecular weight ([M+H⁺]⁺ = 304.2 g/mol).

- X-ray diffraction : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the phenyl ring modulate reactivity in downstream reactions?

Substituents like isopropyl (electron-donating) vs. bromo (electron-withdrawing) alter electrophilic aromatic substitution rates and cross-coupling efficiency. For example:

Q. What strategies mitigate racemization during functionalization of the pyrrolidine ring?

- Low-temperature reactions (−20°C) reduce epimerization risk.

- Chiral auxiliaries : (R)- or (S)-Boc-pyrrolidine derivatives maintain enantiopurity during amide bond formation.

- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively modify one enantiomer, achieving >90% ee .

Q. How can computational methods predict biological activity of this compound derivatives?

Q. What are the challenges in scaling up the synthesis for preclinical studies?

Q. How does the Boc group influence metabolic stability in in vitro assays?

In hepatic microsome assays (human/rat), the Boc group reduces CYP450-mediated oxidation, increasing t₁/₂ from 12 min (unprotected pyrrolidine) to 45 min. However, enzymatic cleavage by esterases in plasma limits in vivo half-life, necessitating prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.